Cas no 165905-02-2 (Benzoic acid, 2-(2-carboxy-3-hydroxy-5-methylphenoxy)-4-chloro-3-hydroxy-5-methoxy-, 1-methyl ester)

165905-02-2 structure
Product name:Benzoic acid, 2-(2-carboxy-3-hydroxy-5-methylphenoxy)-4-chloro-3-hydroxy-5-methoxy-, 1-methyl ester
Benzoic acid, 2-(2-carboxy-3-hydroxy-5-methylphenoxy)-4-chloro-3-hydroxy-5-methoxy-, 1-methyl ester Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,2-(2-carboxy-3-hydroxy-5-methylphenoxy)-4-chloro-3-hydroxy-5-methoxy-, 1-methylester
- Pestheicacid
- RES 1214-2
- Benzoic acid, 2-(2-carboxy-3-hydroxy-5-methylphenoxy)-4-chloro-3-hydroxy-5-methoxy-, 1-methyl ester
- AKOS040735615
- 2-(3-chloro-2-hydroxy-4-methoxy-6-methoxycarbonyl-phenoxy)-6-hydroxy-4-methyl-benzoic Acid
- 2-(3-chloro-2-hydroxy-4-methoxy-6-methoxycarbonylphenoxy)-6-hydroxy-4-methylbenzoic acid
- RES-1214-2
- 165905-02-2
- L014662
- CHEBI:217299
- Pestheic acid
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- Inchi: 1S/C17H15ClO8/c1-7-4-9(19)12(16(21)22)10(5-7)26-15-8(17(23)25-3)6-11(24-2)13(18)14(15)20/h4-6,19-20H,1-3H3,(H,21,22)
- InChI Key: CAXGJVQIPWBEJY-UHFFFAOYSA-N
- SMILES: COC(C1C(OC2C(C(=O)O)=C(O)C=C(C)C=2)=C(O)C(Cl)=C(OC)C=1)=O
Computed Properties
- Exact Mass: 382.0455451g/mol
- Monoisotopic Mass: 382.0455451g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 515
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 123Ų
- XLogP3: 2.336
Benzoic acid, 2-(2-carboxy-3-hydroxy-5-methylphenoxy)-4-chloro-3-hydroxy-5-methoxy-, 1-methyl ester Related Literature
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Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2008 25 443
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Ling Liu,Chen Zhao,Li Li,Liangdong Guo,Yongsheng Che RSC Adv. 2015 5 78708
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Jing Xu RSC Adv. 2015 5 841
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Kate M. J. de Mattos-Shipley,Thomas J. Simpson Nat. Prod. Rep. 2023 40 174
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Minghua Jiang,Zhenger Wu,Lan Liu,Senhua Chen Org. Biomol. Chem. 2021 19 1644
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